molecular formula C15H26N4O2 B2567630 N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide CAS No. 1333928-28-1

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide

カタログ番号: B2567630
CAS番号: 1333928-28-1
分子量: 294.399
InChIキー: CGUHHMWAOPCJAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels in the brain, which has potential therapeutic applications in the treatment of several neurological disorders.

作用機序

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide involves the inhibition of GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability, and its increased levels can lead to a reduction in seizure activity and a decrease in drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in GABA levels in the brain, a reduction in seizure activity, and a decrease in drug-seeking behavior. In addition, this compound has been shown to have a low toxicity profile and is well tolerated in animal models.

実験室実験の利点と制限

The advantages of using N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide in lab experiments include its potency and selectivity for GABA transaminase, its ability to increase GABA levels in the brain, and its potential therapeutic applications in the treatment of several neurological disorders. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and purification.

将来の方向性

For research on N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide include further preclinical studies to determine its effectiveness in the treatment of neurological disorders, as well as clinical trials to evaluate its safety and efficacy in humans. In addition, research could focus on the development of more efficient and cost-effective methods for the synthesis and purification of this compound, as well as the identification of new potential therapeutic targets for the treatment of neurological disorders.

合成法

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide can be synthesized using a multi-step process involving the reaction of cyclopropylamine with ethyl chloroacetate, followed by the addition of piperazine and hydroxypropylamine. The final product is obtained after several purification steps, including column chromatography and recrystallization.

科学的研究の応用

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of several neurological disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown that this compound can effectively increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction and anxiety.

特性

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-12(20)9-18-5-7-19(8-6-18)10-14(21)17-15(2,11-16)13-3-4-13/h12-13,20H,3-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUHHMWAOPCJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC(=O)NC(C)(C#N)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。